
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dodecyl Chain: The dodecyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Chlorination: The chlorination of the cyclohexa-2,4-dien-1-one moiety can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the dodecyl chain.
Reduction: Reduction reactions can occur at the cyclohexa-2,4-dien-1-one moiety, potentially converting it to a more saturated form.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in the formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a fluorescent probe due to the benzoxazole moiety.
Medicine: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industry: Use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a shorter alkyl chain.
2,4-Dichloro-6-(5-ethyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Another similar compound with an ethyl group instead of a dodecyl chain.
Uniqueness
The uniqueness of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one lies in its long dodecyl chain, which may impart distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution.
Properties
CAS No. |
62529-24-2 |
|---|---|
Molecular Formula |
C25H31Cl2NO2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2,4-dichloro-6-(5-dodecyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C25H31Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-23-22(15-18)28-25(30-23)20-16-19(26)17-21(27)24(20)29/h13-17,29H,2-12H2,1H3 |
InChI Key |
KZCJJGUZFXKVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


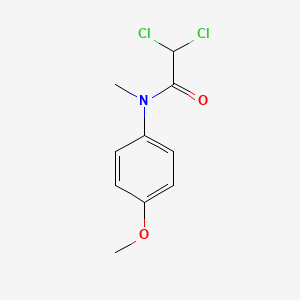
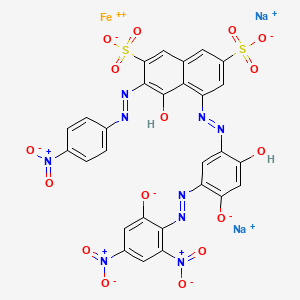
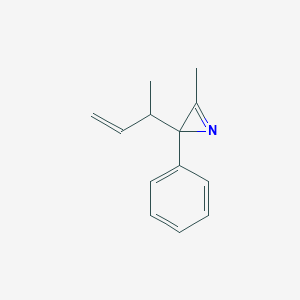
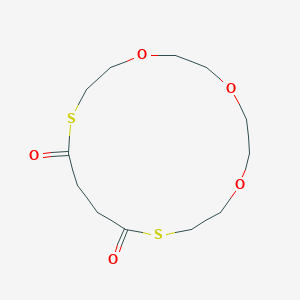
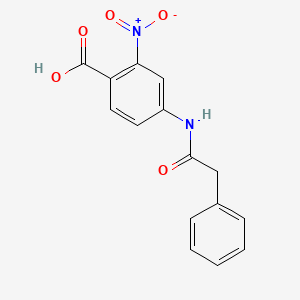
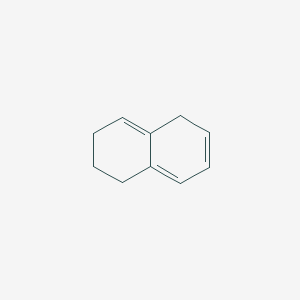
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
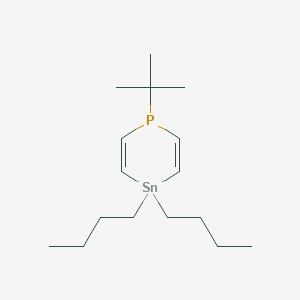


![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
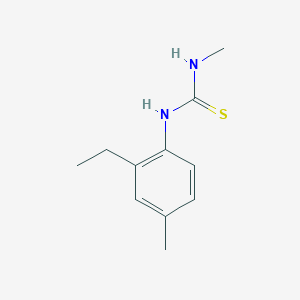
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
